molecular formula C13H19NO4 B11774158 2-Tert-butyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate CAS No. 34580-55-7

2-Tert-butyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B11774158
CAS No.: 34580-55-7
M. Wt: 253.29 g/mol
InChI Key: UFYRDASLXGMTFP-UHFFFAOYSA-N
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Description

2-Tert-butyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is an organic compound with the molecular formula C13H19NO4. It belongs to the class of pyrrole derivatives, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Introduction of Substituents: The tert-butyl, methyl, and carboxylate groups are introduced through various alkylation and esterification reactions. For instance, tert-butyl groups can be introduced using tert-butyl bromide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to precisely control reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the ester groups, converting them into alcohols.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-tert-butyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving pyrrole derivatives. It may also serve as a precursor for bioactive molecules.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The pyrrole ring is a common motif in many pharmaceutical agents.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and dyes. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-tert-butyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
  • 2-benzyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
  • tert-butyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate

Uniqueness

Compared to similar compounds, 2-tert-butyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both tert-butyl and methyl groups on the pyrrole ring enhances its stability and makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

34580-55-7

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

2-O-tert-butyl 4-O-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

InChI

InChI=1S/C13H19NO4/c1-7-9(11(15)17-6)8(2)14-10(7)12(16)18-13(3,4)5/h14H,1-6H3

InChI Key

UFYRDASLXGMTFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C(=O)OC)C)C(=O)OC(C)(C)C

Origin of Product

United States

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